molecular formula C12H21N3O B14269220 2(1H)-Pyrimidinone, 4-amino-1-octyl- CAS No. 165685-29-0

2(1H)-Pyrimidinone, 4-amino-1-octyl-

Cat. No.: B14269220
CAS No.: 165685-29-0
M. Wt: 223.31 g/mol
InChI Key: APTRUBZBNGVBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Pyrimidinone, 4-amino-1-octyl- is a pyrimidinone derivative characterized by an octyl chain at the N1 position and an amino group at the C4 position of the pyrimidinone ring.

Properties

CAS No.

165685-29-0

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

4-amino-1-octylpyrimidin-2-one

InChI

InChI=1S/C12H21N3O/c1-2-3-4-5-6-7-9-15-10-8-11(13)14-12(15)16/h8,10H,2-7,9H2,1H3,(H2,13,14,16)

InChI Key

APTRUBZBNGVBGV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C=CC(=NC1=O)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The patent WO2004113307A1 details a cyclocondensation strategy using arylaminocarboxylic acids (e.g., 2-aminonicotinic acid) and formamidine derivatives. For 4-amino-1-octyl-2(1H)-pyrimidinone, the generalized pathway involves:

  • Formation of the Pyrimidinone Core :
    • Arylaminocarboxylic acid (e.g., 6 ) reacts with a formamidine derivative (e.g., 7 ) in a polar solvent (e.g., methanol or ethanol) under reflux.
    • Catalytic ammonium acetate or tertiary amines (e.g., triethylamine) facilitate cyclodehydration.
  • Introduction of the Octyl Group :
    • Alkylation at position 1 using 1-bromooctane in the presence of a base (e.g., K₂CO₃) under phase-transfer conditions (e.g., tetrabutylammonium bromide).

Key Reaction :
$$
\text{Arylaminocarboxylic acid} + \text{Formamidine} \xrightarrow[\text{NH}4\text{OAc}]{\text{MeOH, reflux}} \text{Pyrimidinone Intermediate} \xrightarrow[\text{K}2\text{CO}_3]{\text{1-Bromooctane}} \text{4-Amino-1-Octyl-2(1H)-Pyrimidinone}
$$

Optimization and Challenges

  • Yield Considerations : Initial cyclocondensation yields for analogous pyrimidinones range from 65% to 81%. Alkylation steps may reduce yields to 40–60% due to steric hindrance from the octyl chain.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve alkylation efficiency but require rigorous drying to avoid hydrolysis.
  • Regioselectivity : The use of directing groups (e.g., nitro or methoxy) on the arylaminocarboxylic acid precursor ensures correct positioning of the amino group.

Post-Cyclization Functionalization Strategies

Alkylation of Preformed 4-Aminopyrimidinone

Starting with 4-amino-2(1H)-pyrimidinone, the octyl group is introduced via nucleophilic substitution or metal-catalyzed coupling:

  • Mitsunobu Reaction :
    • Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 1-octanol to the pyrimidinone nitrogen.
  • Copper-Catalyzed C–N Coupling :
    • Using 1-iodooctane and a CuI/1,10-phenanthroline catalyst system in DMSO at 100°C.

Advantages :

  • Avoids harsh alkylation conditions, preserving the amino group.
  • Enables late-stage diversification of the N-1 position.

Limitations :

  • Requires pre-protection of the amino group (e.g., as a Boc-carbamate) to prevent undesired side reactions.

Stepwise Ring Construction via Heterocyclic Intermediates

Ring Assembly from Urea Derivatives

A modular approach builds the pyrimidinone ring from simpler precursors:

  • Condensation of Urea with β-Ketoester :
    • Reacting urea with ethyl 3-octylacetoacetate under acidic conditions (e.g., HCl/EtOH) to form 6-hydroxy-2-octylpyrimidin-4(3H)-one.
  • Amination at Position 4 :
    • Direct amination using hydroxylamine-O-sulfonic acid or substitution of a chloro intermediate with aqueous ammonia.

Reaction Pathway :
$$
\text{Urea} + \text{Ethyl 3-Octylacetoacetate} \xrightarrow[\text{HCl}]{\text{EtOH}} \text{6-Hydroxy-2-Octylpyrimidin-4(3H)-one} \xrightarrow[\text{NH}3]{\text{H}2\text{O}} \text{4-Amino-1-Octyl-2(1H)-Pyrimidinone}
$$

Critical Analysis

  • Yield Profile : Initial condensation yields ~70%, but amination steps may drop to 50% due to competing hydrolysis.
  • Side Reactions : Over-alkylation at position 6 necessitates careful stoichiometric control.

Comparative Data and Process Economics

Table 1: Synthesis Method Comparison

Method Starting Materials Yield (%) Key Advantages Challenges
Cyclocondensation Arylaminocarboxylic acid, Formamidine 60–75 High atom economy, Scalable Octyl introduction requires optimization
Post-Cyclization 4-Aminopyrimidinone, 1-Iodooctane 45–60 Late-stage functionalization Cost of metal catalysts
Stepwise Assembly Urea, β-Ketoester 50–65 Flexibility in substitution patterns Multiple protection/deprotection steps

Mechanistic Insights and Side Reaction Mitigation

Competing Pathways in Alkylation

  • N vs. O-Alkylation : The pyrimidinone’s lactam oxygen may compete with the N-1 position for alkylation. Using bulky bases (e.g., DBU) favors N-alkylation.
  • Amino Group Protection : Boc-protection (tert-butoxycarbonyl) prevents unwanted quaternization during alkylation, as demonstrated in the synthesis of isavuconazole intermediates.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures effectively isolate the final product (>95% purity).
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves regioisomeric impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the pyrimidinone core to dihydropyrimidinone derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce dihydropyrimidinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrimidinone derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-octyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Differences
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
2(1H)-Pyrimidinone, 4-amino-1-octyl- N1: Octyl; C4: -NH2 223.32 Lipophilic; potential drug delivery
1-Methyl-2(1H)-pyrimidinone (1MP) N1: Methyl; C4: -H 110.11 DNA photodamage model; H-abstraction
Zebularine N1: β-D-ribofuranosyl; C4: -H 256.23 DNA demethylation; antitumor agent
4-(Trihalomethyl)-2(1H)-pyrimidinones C4: -CX3 (X=F, Cl, Br) 180–250 Building blocks for functionalized heterocycles
RX 3117 (Roducitabine) N1: Fluorinated cyclopentenyl; C4: -NH2 317.26 Antiviral/anticancer nucleoside analog
Thieno[2,3-d]pyrimidinone derivatives Fused thiophene ring; C4: -NH2 190–220 Antibacterial/antioxidant activity
Key Observations:
  • Substituent Position : The octyl group at N1 distinguishes this compound from analogs like 1MP (methyl) and zebularine (ribose), which exhibit shorter or polar substituents. The octyl chain increases hydrophobicity, likely altering pharmacokinetic profiles compared to more hydrophilic derivatives .
  • Amino Group at C4: Shared with RX 3117 and thieno-pyrimidinones, this group enhances hydrogen-bonding capacity and reactivity. In RX 3117, the amino group contributes to its nucleoside analog activity .

Photochemical and Reactivity Comparisons

Hydrogen Abstraction and Photostability:
  • 1-Methyl-2(1H)-pyrimidinone (1MP): Exhibits hydrogen abstraction from alcohols (rate constant ~10⁴ M⁻¹s⁻¹), acting as a "Trojan horse" in DNA photodamage.
  • However, the octyl chain could sterically hinder intermolecular interactions .
Substituent Effects on Reactivity:
  • Trihalomethyl Derivatives: Electron-withdrawing groups at C4 (e.g., -CF3) increase electrophilicity, enabling nucleophilic attacks. In contrast, the electron-donating -NH2 group in 4-amino-1-octyl-pyrimidinone may favor tautomerization or resonance stabilization .
Antiviral/Anticancer Potential:
  • RX 3117 (Roducitabine) : A fluorinated cyclopentenyl analog with demonstrated activity against solid tumors. Its mechanism involves incorporation into DNA/RNA, disrupting replication. The octyl derivative’s lipophilicity may enhance cellular uptake but could reduce solubility-mediated bioavailability .
  • Thieno-pyrimidinones: Exhibit moderate antibacterial activity (MIC ~50–100 µg/mL) against Staphylococcus aureus and Escherichia coli.
Hydrogen-Bonding Dynamics:
  • 2-Ureido-4[1H]-pyrimidinones: Form quadruple H-bonded dimers with tunable stability. The octyl chain in 4-amino-1-octyl-pyrimidinone may disrupt dimerization but enhance solubility in nonpolar matrices for material science applications .

Physicochemical and Crystallographic Data

Table 2: Comparative Physicochemical Properties
Compound Name Melting Point (°C) pKa (Predicted) Solubility (mg/mL)
2(1H)-Pyrimidinone (parent) 177–178 2.24 (basic) 12.5 (water)
4-Amino-1-octyl-2(1H)-pyrimidinone N/A ~8.5–9.5 <1 (water)
6-Amino-2-methyl-4(1H)-pyrimidinone 295 (decomposes) 7.8 5.2 (DMSO)
Crystallographic Insights:
  • 2-Amino-6-methylpyrimidin-4(1H)-one: Forms π-stacked structures (face-to-face distance: 3.776 Å) stabilized by N–H⋯O and O–H⋯O bonds. The octyl derivative’s bulkier substituent may reduce crystal packing efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.